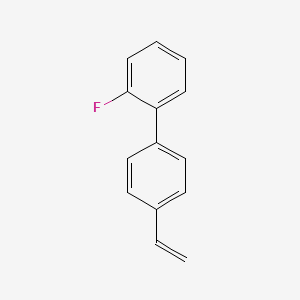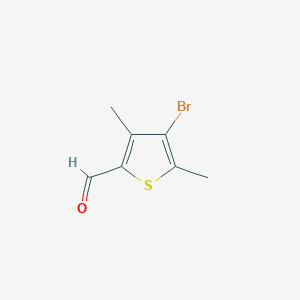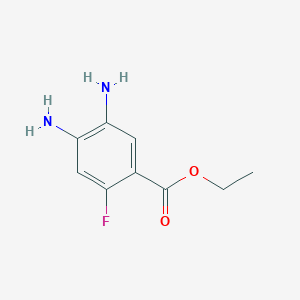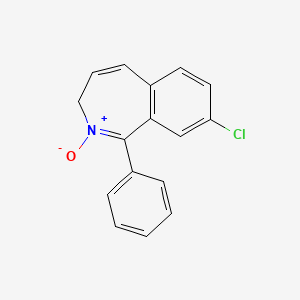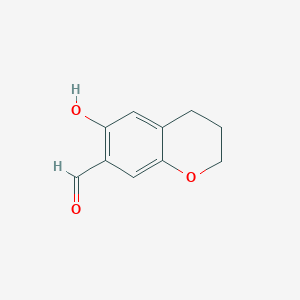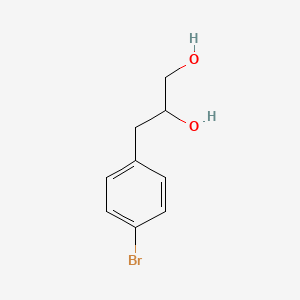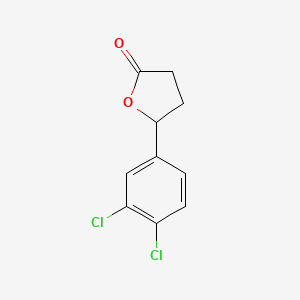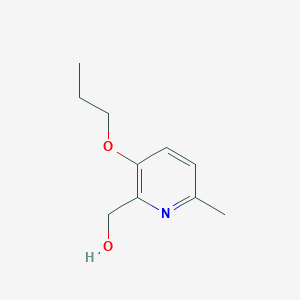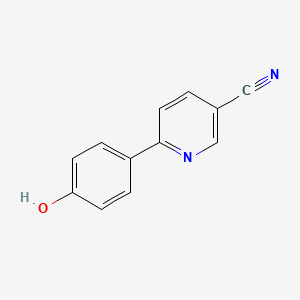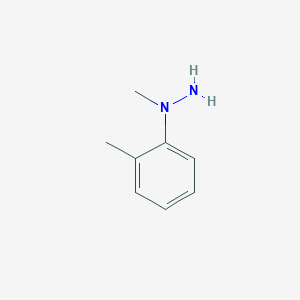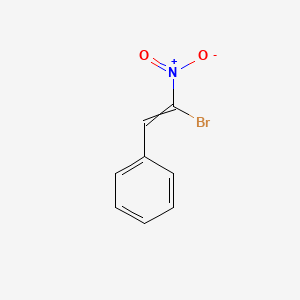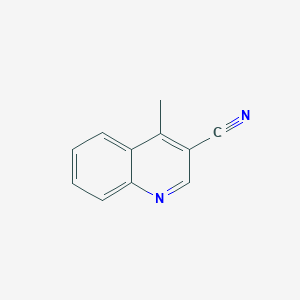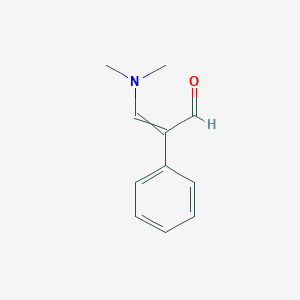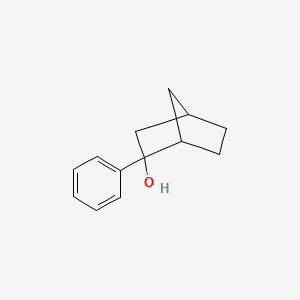
3,3,4-Trimethylpentanol
Vue d'ensemble
Description
3,3,4-Trimethylpentanol is an organic compound with the molecular formula C8H18O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a branched alkyl chain. This compound is known for its unique structural configuration, which includes three methyl groups attached to the pentanol backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,3,4-Trimethylpentanol can be synthesized through various methods. One common approach involves the hydrogenation of 3,3,4-trimethyl-2-pentanol. This process typically requires a nickel catalyst and is conducted under high pressure (100-120 atm) and elevated temperatures (280-290°C) .
Industrial Production Methods: In industrial settings, the production of 3,3,4-trimethyl-1-pentanol often involves the catalytic hydrogenation of its precursor compounds. The process is optimized to ensure high yield and purity, utilizing advanced catalytic systems and controlled reaction environments.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3,4-Trimethylpentanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a nickel catalyst is often used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed:
Oxidation: Formation of 3,3,4-trimethyl-1-pentanone.
Reduction: Formation of 3,3,4-trimethylpentane.
Substitution: Formation of 3,3,4-trimethyl-1-chloropentane.
Applications De Recherche Scientifique
3,3,4-Trimethylpentanol has several applications in scientific research:
Chemistry: It is used as a solvent and a reagent in organic synthesis.
Biology: It serves as a model compound for studying the metabolism of branched-chain alcohols.
Medicine: Research explores its potential use in drug formulation and delivery systems.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 3,3,4-trimethyl-1-pentanol involves its interaction with various molecular targets. In biological systems, it can be metabolized by enzymes such as alcohol dehydrogenase, leading to the formation of corresponding aldehydes and acids. These metabolites can further participate in various biochemical pathways, influencing cellular processes .
Comparaison Avec Des Composés Similaires
- 2,2,3-Trimethyl-1-pentanol
- 2,3,4-Trimethyl-1-pentanol
- 3,3,4-Trimethyl-2-pentanol
Comparison: 3,3,4-Trimethylpentanol is unique due to its specific structural arrangement, which affects its physical and chemical properties. Compared to its isomers, it has distinct boiling and melting points, as well as different reactivity patterns. These differences make it suitable for specific applications where other isomers may not be as effective .
Propriétés
Formule moléculaire |
C8H18O |
|---|---|
Poids moléculaire |
130.23 g/mol |
Nom IUPAC |
3,3,4-trimethylpentan-1-ol |
InChI |
InChI=1S/C8H18O/c1-7(2)8(3,4)5-6-9/h7,9H,5-6H2,1-4H3 |
Clé InChI |
OIPMJJVCOSACDS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)(C)CCO |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
